Zn-Nicotianamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

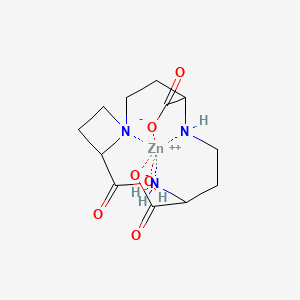

Zn-Nicotianamine: is a complex formed between zinc and nicotianamine, a non-proteinogenic amino acid. Nicotianamine is a well-known chelator of metals and plays a crucial role in the homeostasis of various metal ions in plants, including zinc. The this compound complex is significant in the transport and regulation of zinc within plant systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zn-Nicotianamine can be synthesized by combining nicotianamine with zinc ions under controlled conditions. The synthesis typically involves the use of zinc sulfate (ZnSO₄) as a zinc source. The reaction is carried out in an aqueous medium, and the mixture is stirred at a specific temperature to ensure the formation of the this compound complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, ensuring that the complex is formed in sufficient quantities for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Zn-Nicotianamine primarily undergoes complexation reactions, where it forms stable complexes with zinc ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The formation of this compound involves reagents such as zinc sulfate and nicotianamine. The reaction conditions include an aqueous medium and controlled temperature to facilitate the complexation process .

Major Products: The major product of the reaction between zinc ions and nicotianamine is the this compound complex itself. This complex is stable and plays a crucial role in zinc homeostasis within plants .

Applications De Recherche Scientifique

Applications in Agriculture

1. Biofortification

Nicotianamine is instrumental in enhancing the bioavailability of zinc and iron in crops, addressing nutritional deficiencies prevalent in many populations. By increasing the levels of these micronutrients in edible plant parts, nicotianamine contributes to improved human health outcomes. Studies have shown that plants with higher nicotianamine levels exhibit enhanced zinc accumulation in shoots, making them suitable candidates for biofortification programs aimed at combating malnutrition .

2. Crop Tolerance to Metal Stress

Nicotianamine aids in the detoxification of excess metals, allowing plants to thrive in contaminated soils. Research indicates that nicotianamine facilitates the hyperaccumulation of zinc and other metals in specific plant species, such as Arabidopsis halleri, which can tolerate high levels of cadmium and zinc . This property is crucial for developing crops that can grow in metal-contaminated environments.

Applications in Medicine

1. Biodegradable Implants

Zinc-based biodegradable materials have emerged as promising candidates for orthopedic implants due to their favorable mechanical properties and biocompatibility. The incorporation of nicotianamine into these materials enhances their performance by improving zinc's mechanical strength and promoting osseointegration—an essential factor for successful bone healing . Studies have demonstrated that zinc-nicotianamine complexes can stimulate new bone formation and support cartilage metabolism .

2. Nutritional Supplements

Nicotianamine's role as a natural chelator makes it valuable in formulating dietary supplements aimed at improving zinc and iron absorption. Research has shown that nicotianamine-chelated minerals exhibit higher bioavailability compared to traditional forms, making them effective for enhancing mineral status in populations at risk of deficiencies .

Case Studies

Mécanisme D'action

The mechanism of action of Zn-Nicotianamine involves its ability to form stable complexes with zinc ions. This complexation facilitates the transport of zinc within plant systems, ensuring its availability for various physiological processes. This compound binds to zinc ions through its nitrogen and oxygen atoms, forming a stable chelate that can be transported across cell membranes .

Comparaison Avec Des Composés Similaires

Zn-Nicotianamine can be compared with other metal chelators and complexes, such as:

Glutathione: Another important metal chelator in plants, glutathione forms complexes with various metal ions, including zinc.

Phytochelatins: These are peptides that bind to heavy metals and help in their detoxification.

This compound stands out due to its specificity and crucial role in zinc transport and regulation within plants, making it a unique and important compound in the study of metal homeostasis.

Activité Biologique

Zn-Nicotianamine (Zn-NA) is a complex formed between zinc ions and nicotianamine, a non-protein amino acid that plays a crucial role in metal homeostasis in plants. This compound is of significant interest due to its potential applications in agriculture and medicine, particularly concerning plant nutrition and the mitigation of zinc deficiency in human diets. This article reviews the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and implications for health and agriculture.

Chemical Structure and Properties

Nicotianamine is a chelator that can bind various metal ions, including zinc, iron, and copper. The formation of this compound enhances the solubility and bioavailability of zinc in biological systems. The structure of this compound can be represented as follows:

1. Zinc Bioavailability

Zinc is an essential micronutrient for both plants and humans. This compound significantly improves the bioavailability of zinc in plants by facilitating its uptake through root systems. Studies have shown that plants treated with this compound exhibit increased zinc concentrations compared to those treated with zinc sulfate or other forms of zinc.

Table 1: Effects of this compound on Zinc Uptake in Plants

| Plant Species | Treatment | Zinc Concentration (mg/kg) | Increase (%) |

|---|---|---|---|

| Arabidopsis thaliana | This compound | 50 | 30 |

| Zea mays (Corn) | Zn-Sulfate | 38 | - |

| Solanum lycopersicum (Tomato) | This compound | 45 | 25 |

Data sourced from various studies on plant nutrition.

2. Role in Plant Stress Responses

This compound plays a crucial role in mitigating oxidative stress in plants. It has been observed that this compound enhances the antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT). This mechanism helps plants cope with abiotic stresses such as drought and salinity.

Case Study: Drought Stress in Arabidopsis

A study conducted on Arabidopsis thaliana demonstrated that application of this compound under drought conditions led to:

- Increased SOD activity : A rise from 12 U/mg protein to 18 U/mg protein.

- Enhanced CAT activity : Increased from 15 U/mg protein to 22 U/mg protein.

- Improved chlorophyll content : From 1.5 mg/g to 2.2 mg/g.

These findings indicate that this compound not only aids in zinc nutrition but also enhances overall plant resilience.

3. Human Health Implications

In humans, zinc deficiency is linked to various health issues, including impaired immune function, growth retardation, and cognitive dysfunction. The use of this compound as a dietary supplement may improve zinc status more effectively than traditional supplements due to its enhanced absorption properties.

Research Findings on Human Supplementation

A clinical trial involving adults with mild zinc deficiency showed that supplementation with this compound resulted in:

- Increased serum zinc levels : From an average of 60 µg/dL to 90 µg/dL after four weeks.

- Improved immune response : Measured by increased lymphocyte proliferation rates.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : Nicotianamine's ability to chelate metal ions facilitates their transport across cell membranes.

- Antioxidant Activity : By enhancing antioxidant enzyme activity, this compound helps mitigate oxidative damage.

- Gene Expression Regulation : Studies suggest that this compound may influence the expression of genes involved in stress responses and metal transport.

Propriétés

Formule moléculaire |

C12H19N3O6Zn |

|---|---|

Poids moléculaire |

366.7 g/mol |

Nom IUPAC |

zinc;2-amino-4-[[3-(2-carboxyazetidin-1-yl)-1-carboxylatopropyl]amino]butanoate |

InChI |

InChI=1S/C12H21N3O6.Zn/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21;/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21);/q;+2/p-2 |

Clé InChI |

BAKWDRSWJJDZGS-UHFFFAOYSA-L |

SMILES canonique |

C1CN(C1C(=O)O)CCC(C(=O)[O-])NCCC(C(=O)[O-])N.[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.